molecular formula C15H14Cl2FNO3S B2647699 3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide CAS No. 1798659-75-2

3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2647699
CAS No.: 1798659-75-2
M. Wt: 378.24
InChI Key: BXVQDPOPQQDOAF-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H14Cl2FNO3S and its molecular weight is 378.24. The purity is usually 95%.
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Scientific Research Applications

Chlorination and Fluorination Agents

  • N-Chloro-N-methoxybenzenesulfonamide serves as a versatile chlorinating agent, effectively chlorinating a wide range of organic substrates, including 1,3-diketones, β-keto esters, and aromatic amines, yielding chlorinated products in good to high yields (Xiao-Qiu Pu et al., 2016). This demonstrates the compound's utility in introducing chlorine atoms into organic molecules, a crucial step in many synthetic routes.
  • Enantioselective Fluorination is facilitated by derivatives of N-fluorobenzenesulfonamide, which improve the enantioselectivity of products in specific fluorination reactions. The study highlights the use of sterically demanding electrophilic fluorinating reagents, like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), to achieve up to 18% better enantioselectivity compared to traditional fluorinating agents (H. Yasui et al., 2011).

Intermediate for Synthesis

  • Synthesis of Pyrazole Derivatives : Compounds like 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole are synthesized from chloro-fluoroanisoles, demonstrating the role of chloro-fluoro-sulfonamide derivatives as intermediates in the synthesis of herbicide precursors (Zhou Yu, 2002).
  • Catalyst-Free Aminochlorination : A novel, catalyst-free aminochlorination of alkenes employs N-chloro-N-fluorobenzenesulfonamide (CFBSA) to produce chloroamino adducts, highlighting the application in regioselective addition-elimination reactions and the potential for further transformations in organic synthesis (Xiao-Qiu Pu et al., 2016).

Structural and Spectroscopic Studies

  • Crystal Structure Analysis : The crystal structures of N-phenylbenzenesulfonamide derivatives reveal insights into their molecular architecture, demonstrating the influence of substituents on molecular interactions and the formation of supramolecular structures (V. Z. Rodrigues et al., 2015). This information is critical for understanding the physical properties of these compounds and their potential applications in materials science.

Properties

IUPAC Name

3-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2FNO3S/c1-22-15(11-4-2-3-5-12(11)16)9-19-23(20,21)10-6-7-14(18)13(17)8-10/h2-8,15,19H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVQDPOPQQDOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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